
4,4-Dimethylheptane
Vue d'ensemble
Description
4,4-Dimethylheptane is a chemical compound with the molecular formula C9H20 . It has an average mass of 128.255 Da and a Monoisotopic mass of 128.156494 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms and 20 hydrogen atoms . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
This compound has a density of 0.7±0.1 g/cm3, a boiling point of 135.1±7.0 °C at 760 mmHg, and a vapour pressure of 9.7±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 35.7±0.8 kJ/mol and a flash point of 26.1±11.7 °C . The index of refraction is 1.408, and it has a molar refractivity of 43.7±0.3 cm3 .Applications De Recherche Scientifique
Conformational Analysis : 4,4-Dimethylheptane exists in three conformations. Infrared and Raman spectra studies, aided by normal coordinate calculations, have helped in understanding its molecular structure (Crowder, 1986).
Tautomeric Studies : In research related to tautomerism, derivatives of heptane like 3,5-Dimethylheptane-2,4,6-trione have been synthesized and analyzed for their keto-enol tautomerism. This study contributes to the broader understanding of chemical behavior in similar compounds (Sagara, Kobayashi & Ueno, 1972).
Oxidation Studies : Oxidation chemistry of similar branched alkanes like 2,6-dimethylheptane at low temperatures has been investigated. This includes experimental and computational methods to optimize reactants, transition states, and products in the first oxidation stage, crucial for understanding the initiation reactions in low-temperature reaction chains (He et al., 2020).
Synthesis and Thermal Rearrangement : Studies on 4-Heterohepta-1,2,5,6-tetraenes, which can be rearranged to form corresponding dimers, provide insights into reaction mechanisms and kinetics relevant to compounds like this compound (Cheng, Garratt, Neoh & Rumjanek, 1985).
Hydration and Cyclisation Studies : Research on the hydration and cyclisation of semiphorone, a derivative of 6-hydroxy-2,6-dimethylhept-2-en-4-one, has implications for understanding similar reactions in related compounds. This research provides thermodynamic data and proposes reaction mechanisms (Cabani & Ceccanti, 1966).
Catalytic Synthesis : Studies on the synthesis of C2-symmetric carotenoids using diiodoheptaene, which involve compounds like 2,15-Diiodo-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaene, highlight the catalytic processes relevant to the synthesis of similar structured compounds (Fontán, Vaz, Álvarez & de Lera, 2013).
Photochemistry Studies : Research into the photochemistry of compounds like 4,4-dimethyl-1-mesityl-2-pentyn-1-one can offer insights into the photochemical behavior of similar compounds (Agosta et al., 1987).
Safety and Hazards
Propriétés
IUPAC Name |
4,4-dimethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-5-7-9(3,4)8-6-2/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOKFYJGNBQDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147772 | |
| Record name | Heptane, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1068-19-5 | |
| Record name | Heptane, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


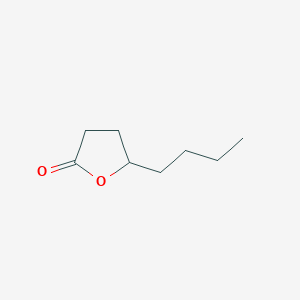
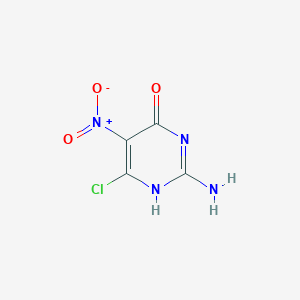
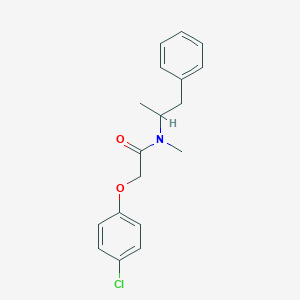
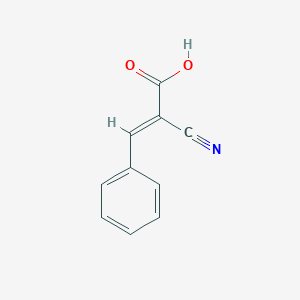
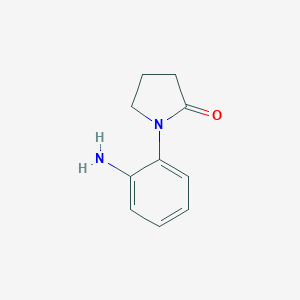



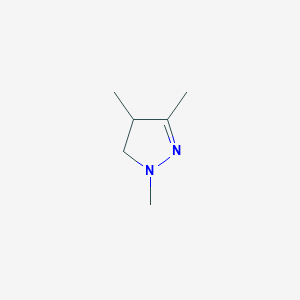
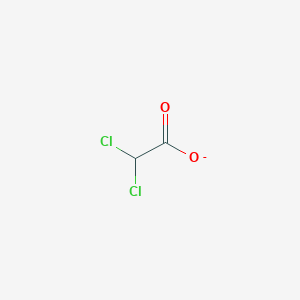

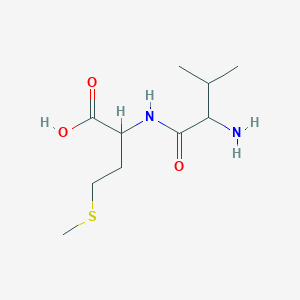
![(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine](/img/structure/B87212.png)

